Empa

Übersicht

Beschreibung

Empagliflozin ist ein selektiver Inhibitor des Natrium-Glukose-Cotransporters 2 (SGLT2). Es wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, indem es den Blutzuckerspiegel durch Hemmung der Glukoserückresorption in den Nieren senkt . Empagliflozin hat auch kardiovaskuläre Vorteile gezeigt, darunter eine Reduzierung des Risikos für Herzinsuffizienz-Hospitalisierungen und kardiovaskulären Tod .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Empagliflozin wird durch einen mehrstufigen Prozess synthetisiert, der mehrere Schlüsselintermediate beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung eines benzylgeschützten Glukose-Derivats, das einer Reihe von Reaktionen unterzogen wird, darunter Glykosylierung, Entschützung und Kupplung mit einer Benzylphenylgruppe. Das Endprodukt wird nach Reinigung und Kristallisation erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Empagliflozin die chemische Großsynthese unter strenger Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Empagliflozin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Empagliflozin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Empagliflozin modifizieren und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Empagliflozin kann Substitutionsreaktionen eingehen, insbesondere an der Glukose-Einheit, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Management

Empagliflozin is primarily prescribed for patients with type 2 diabetes to improve glycemic control and reduce the risk of cardiovascular events. The EMPA-REG OUTCOME trial demonstrated that empagliflozin significantly reduced the risk of major adverse cardiovascular events (MACE) by 14% compared to placebo in patients with type 2 diabetes and established cardiovascular disease .

Key Findings:

- Reduction in Cardiovascular Death: A significant decrease in cardiovascular death by 38% was observed among patients treated with empagliflozin .

- Weight Loss and Blood Pressure: Patients also experienced reductions in body weight and blood pressure without significant changes in heart rate .

Cardiovascular Benefits

The cardioprotective effects of empagliflozin extend beyond glycemic control. Recent studies have suggested that empagliflozin may exert beneficial effects on heart failure patients, regardless of their diabetes status. For instance, it has been shown to reduce hospitalizations for heart failure .

Case Study: this compound-KIDNEY Trial

- This trial assessed the effect of empagliflozin on kidney disease progression and cardiovascular death among patients with chronic kidney disease (CKD). The results indicated a 28% reduction in the risk of kidney disease progression or cardiovascular death compared to placebo .

Research Findings

The following table summarizes key research findings related to the applications of empagliflozin:

Wirkmechanismus

Empagliflozin exerts its effects by selectively inhibiting the SGLT2 protein in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the urine back into the bloodstream, leading to increased glucose excretion and lower blood glucose levels. The molecular targets include the SGLT2 protein and associated pathways involved in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dapagliflozin: Ein weiterer SGLT2-Inhibitor mit ähnlichen blutzuckersenkenden Wirkungen.

Canagliflozin: Ebenfalls ein SGLT2-Inhibitor, jedoch mit einer leicht unterschiedlichen chemischen Struktur und pharmakokinetischen Eigenschaften.

Ertugliflozin: Ein neuerer SGLT2-Inhibitor mit vergleichbarer Wirksamkeit und Sicherheit.

Einzigartigkeit von Empagliflozin

Empagliflozin ist einzigartig aufgrund seiner hohen Selektivität für SGLT2 gegenüber anderen Glukosetransportern, was zu seinem Wirksamkeitsprofil und Sicherheitsprofil beiträgt. Darüber hinaus hat Empagliflozin signifikante kardiovaskuläre Vorteile gezeigt, was es zu einer bevorzugten Wahl für Patienten mit Typ-2-Diabetes und kardiovaskulärem Risiko macht .

Biologische Aktivität

Empagliflozin (EMPA) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity extends beyond glycemic control, demonstrating significant cardiovascular and renal protective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

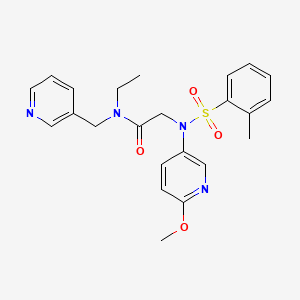

- Chemical Name : N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide

- Purity : ≥98%

- Selectivity : Highly potent and selective OX2 receptor antagonist (IC50 values: 2.3 nM for OX2, 1900 nM for OX1) .

This compound functions by inhibiting the SGLT2 protein in the proximal renal tubules, leading to decreased glucose reabsorption and increased urinary glucose excretion. This mechanism not only helps in lowering blood sugar levels but also has implications for cardiovascular health.

Cardiovascular Benefits

The this compound-REG OUTCOME trial was a landmark study that established the cardiovascular benefits of this compound in patients with T2DM and high cardiovascular risk. Key findings include:

- Participants : Over 7,000 patients randomized to receive either empagliflozin (10 mg or 25 mg) or placebo.

- Outcomes :

Renal Protective Effects

The this compound-KIDNEY trial further demonstrated this compound's renal protective properties:

- Risk Reduction : A 28% reduction in the risk of kidney disease progression or cardiovascular death compared to placebo.

- Hospitalization : A 14% reduction in hospitalization for any cause .

Table: Summary of Key Clinical Trials Involving this compound

| Trial Name | Population | Key Findings | Follow-Up Duration |

|---|---|---|---|

| This compound-REG OUTCOME | T2DM with CVD risk | 14% reduction in MACE; 38% reduction in CV mortality | ~3 years |

| This compound-KIDNEY | Chronic kidney disease | 28% reduction in kidney disease progression risk | Ongoing |

Biological Activity in Animal Models

Research has shown that this compound also exhibits notable effects on obesity-related kidney dysfunction through modulation of the heme oxygenase-1 (HO-1)–adiponectin axis:

- In a study with C57BL/6J mice on a high-fat diet, this compound treatment resulted in:

Case Studies

- Cardiovascular Outcomes : A patient cohort from the this compound-REG OUTCOME trial showed rapid reductions in cardiovascular mortality within weeks of initiating treatment with empagliflozin.

- Renal Function Improvement : In patients with chronic kidney disease, empagliflozin treatment led to significant improvements in renal function markers, supporting its use as a standard care option for this population .

Eigenschaften

IUPAC Name |

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHTXTWFHVJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045254 | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680590-49-2 | |

| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680590-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.